molecular formula C9H7F3N2O B1410221 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227594-88-8

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1410221
CAS No.: 1227594-88-8
M. Wt: 216.16 g/mol
InChI Key: WSXFKCFZGHRJKU-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile: is an organic compound with the molecular formula C9H7F3N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a trifluoromethyl group at the 5-position, and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-(trifluoromethyl)pyridine.

    Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as acetonitrile, under basic conditions.

    Reaction Conditions: The reaction is often carried out in the presence of a base like sodium hydride or potassium carbonate, and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylic acid.

    Reduction: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-4-ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its electron-withdrawing trifluoromethyl group.

Biology:

    Biological Probes: Utilized in the design of biological probes for studying enzyme activities and protein interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry:

    Pesticides: Used in the synthesis of agrochemicals, including pesticides and herbicides, due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzyme activities by binding to active sites or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

    2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the acetonitrile group but shares similar reactivity and applications.

    2-Methoxy-4-(trifluoromethyl)pyridine: Differently substituted isomer with distinct chemical properties.

    2-Methoxy-5-(trifluoromethyl)benzonitrile: Benzene derivative with similar functional groups.

Uniqueness: 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-8-4-6(2-3-13)7(5-14-8)9(10,11)12/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXFKCFZGHRJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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